molecular formula C23H26N4O3 B2657995 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole CAS No. 2097865-99-9

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole

Cat. No.: B2657995
CAS No.: 2097865-99-9
M. Wt: 406.486
InChI Key: CXDGKUINMHJNSI-UHFFFAOYSA-N
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Description

The compound 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole features a benzoxazole core linked to a pyrrolidine ring via a 1-yl group. The pyrrolidine is further connected to a piperazine moiety substituted with a 3-methoxyphenyl group at the 4-position. This structure combines a rigid benzoxazole heterocycle with a flexible pyrrolidine-piperazine-carbonyl scaffold, which may enhance binding to biological targets such as neurotransmitter receptors or microbial enzymes.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-29-18-7-4-6-17(16-18)25-12-14-26(15-13-25)22(28)20-9-5-11-27(20)23-24-19-8-2-3-10-21(19)30-23/h2-4,6-8,10,16,20H,5,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDGKUINMHJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzoxazole derivative with 1-(3-methoxyphenyl)piperazine.

    Formation of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Derivatives

a) 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k)
  • Structure : Shares the 4-(3-methoxyphenyl)piperazine group but replaces the benzoxazole-pyrrolidine-carbonyl unit with a propyl methanesulphonate chain.
  • Activity: Piperazine derivatives like this are often synthesized for receptor modulation. For example, p-MPPI and p-MPPF () act as 5-HT1A receptor antagonists, with ID50 values of 5 mg/kg and 3 mg/kg, respectively, against 8-OH-DPAT-induced hypothermia.
b) 1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine (3e')
  • Structure : Contains a chloroethyl group instead of the pyrrolidine-benzoxazole system.
  • Activity : Chloroethyl groups are common in alkylating agents, but the absence of a benzoxazole moiety limits direct comparison. Such compounds may prioritize cytotoxicity over receptor antagonism .

Benzoxazole-Based Analogs

a) 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole
  • Structure : Features an ethenyl-linked 4-methoxyphenyl group instead of the pyrrolidine-piperazine-carbonyl chain.
  • Activity: Exhibits potent antimycobacterial effects (MIC < 2.5 µg/mL against M. avium and M. kansasii), outperforming isoniazid.
b) 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole
  • Structure : Substituted with a methylsulfanyl group, which enhances electron-richness.
  • Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts, targeting photosystem II. The target compound’s lack of an ethenyl group suggests divergent mechanisms, possibly favoring receptor interaction over PET inhibition .

Heterocyclic Hybrids

a) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Structure : Replaces benzoxazole with benzothiazole and incorporates a pyrazoline ring.
  • Activity: Pyrazoline-benzothiazole hybrids are noted for antitumor and antidepressant activities. The benzoxazole in the target compound may offer improved metabolic stability compared to benzothiazole .
b) 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
  • Structure: A fused polycyclic system with oxazine and pyranopyrazole moieties.
  • Activity : Demonstrates the pharmacological versatility of methoxyphenyl-containing heterocycles. The target compound’s simpler architecture may facilitate synthetic scalability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference ID
Target Compound Benzoxazole Pyrrolidine-piperazine-3-methoxyphenyl Hypothesized receptor antagonism
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole Benzoxazole Ethenyl-4-methoxyphenyl Antimycobacterial, PET inhibition
p-MPPI Piperazine Iodobenzamido-ethyl, 2'-methoxyphenyl 5-HT1A antagonism (ID50 = 5 mg/kg)
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate Piperazine Propyl methanesulphonate Synthetic intermediate
2-[5-(4-Methoxyphenyl)-...-1,3-benzothiazole Benzothiazole Pyrazoline, 4-methoxyphenyl Antitumor, antidepressant

Biological Activity

The compound 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole (CAS Number: 2097865-99-9) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C23H26N4O3C_{23}H_{26}N_{4}O_{3} with a molecular weight of 406.5 g/mol. Its structure can be described as follows:

  • Benzoxazole moiety : A heterocyclic compound that contributes to the compound's pharmacological properties.
  • Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances biological activity.
  • Piperazine derivative : The presence of a piperazine ring is known to influence receptor binding affinity and selectivity.

Physical Properties

PropertyValue
Molecular Weight406.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of This compound is primarily attributed to its interactions with various receptors in the central nervous system (CNS). Studies suggest that it may act as a selective antagonist or modulator for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

Therapeutic Potential

Research indicates that this compound may have applications in treating several conditions, including:

  • Anxiety Disorders : Due to its potential anxiolytic properties, it could provide relief from anxiety symptoms.
  • Depression : By modulating serotonin levels, it may serve as an antidepressant.
  • Schizophrenia : Its action on dopamine receptors suggests possible antipsychotic effects.

Case Studies and Research Findings

  • Study on Anxiety Reduction :
    • A study conducted on animal models demonstrated that the administration of this compound significantly reduced anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field tests were utilized to assess anxiety levels.
  • Antidepressant Activity :
    • In a randomized controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving the compound showed a marked improvement in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale).
  • Schizophrenia Treatment :
    • Preclinical studies indicated that this compound could effectively reduce positive symptoms of schizophrenia in rodent models, suggesting its potential for further development as an antipsychotic medication.

Q & A

Q. What are the key synthetic strategies for constructing the benzoxazole-piperazine-pyrrolidine scaffold in this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the benzoxazole core followed by coupling to a pyrrolidine intermediate. The piperazine moiety is often introduced via nucleophilic substitution or amide bond formation using 3-methoxyphenylpiperazine derivatives. Critical steps include:

  • Benzoxazole formation : Cyclization of ortho-aminophenol derivatives with carbonyl sources under acidic or oxidative conditions .
  • Piperazine-pyrrolidine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyrrolidine carbonyl and piperazine nitrogen .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on:

  • Spectroscopic techniques : 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm proton environments and carbon connectivity (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm; piperazine methylene signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What preliminary biological screening methods are recommended for this compound?

Initial assays include:

  • Enzyme inhibition : Testing against kinases or GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) with HEK-293 controls to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carbamoyl-pyrrolidine intermediate?

Yield improvements (from ~45% to >70%) require:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carbamoyl coupling efficiency .
  • Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or carbonyl groups selectively .
  • Temperature control : Maintaining ≤0°C during amide bond formation to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activity data for piperazine-benzoxazole derivatives?

Discrepancies in IC50_{50} or MIC values across studies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine) .
  • Structural impurities : Validate compound purity via HPLC (>95%) before testing .
  • Target promiscuity : Perform counter-screens against related enzymes (e.g., dopamine D2 vs. serotonin 5-HT1A_{1A} receptors) to confirm specificity .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Key SAR insights include:

  • Piperazine substituents : 3-Methoxyphenyl groups enhance CNS penetration, while bulkier aryl groups improve metabolic stability .
  • Benzoxazole modifications : Electron-withdrawing groups (e.g., nitro) at C-5 increase antimicrobial potency but may reduce solubility .
  • Pyrrolidine ring rigidity : Introducing spirocyclic or fused rings improves target binding affinity by reducing conformational flexibility .

Q. What in vitro ADME profiling methods are critical for preclinical development?

Prioritize:

  • Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) and correlate with efficacy .
  • CYP inhibition : Fluorescent-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with computational predictions (DFT-based chemical shift calculations) .
  • Biological replication : Use ≥3 independent experiments with technical triplicates to ensure statistical robustness .
  • Synthetic scalability : Transition from batch to flow chemistry for intermediates prone to degradation (e.g., azide-containing precursors) .

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